molecular formula C12H16O2 B1395123 4-Ethoxy-3-propylbenzaldehyde CAS No. 883540-86-1

4-Ethoxy-3-propylbenzaldehyde

Cat. No. B1395123
CAS RN: 883540-86-1
M. Wt: 192.25 g/mol
InChI Key: JPEWVCYUMGOLFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular formula of 4-Ethoxy-3-propylbenzaldehyde is C12H16O2 . The InChI code is 1S/C12H16O2/c1-3-5-11-8-10(9-13)6-7-12(11)14-4-2/h6-9H,3-5H2,1-2H3 .

Scientific Research Applications

4-Ethoxy-3-propylbenzaldehyde: A Comprehensive Analysis of Scientific Research Applications

Pharmaceutical Research: This compound is utilized in the pharmaceutical industry for the synthesis of various therapeutic agents. Its structural properties may be leveraged in the development of novel drugs with improved efficacy and safety profiles.

Agrochemical Development: In agrochemistry, 4-Ethoxy-3-propylbenzaldehyde could play a role in creating new pesticides or herbicides, contributing to more effective crop protection strategies.

Material Science: The compound’s unique chemical characteristics can be applied in material science for the creation of new materials with specific desired properties, such as increased durability or enhanced conductivity.

Analytical Chemistry: Due to its distinct chemical structure, this compound can serve as a standard or reagent in analytical chemistry procedures, aiding in the identification and quantification of substances.

Chromatography and Mass Spectrometry: It may be used as a calibration standard in chromatography and mass spectrometry, helping to ensure accurate measurements in these analytical techniques.

Biopharma Production: The compound might be involved in the production processes of biopharmaceuticals, possibly as an intermediate or a catalyst that facilitates chemical reactions.

Safety and Controlled Environment: In safety research, 4-Ethoxy-3-propylbenzaldehyde could be examined for its interaction with other chemicals, contributing to safer laboratory practices and controlled environment protocols.

Cleanroom Solutions: Lastly, it might find applications in cleanroom environments where its stability and reactivity are essential for maintaining contamination-free conditions.

Each of these fields leverages the chemical properties of 4-Ethoxy-3-propylbenzaldehyde to enhance their respective research and development efforts .

properties

IUPAC Name

4-ethoxy-3-propylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-3-5-11-8-10(9-13)6-7-12(11)14-4-2/h6-9H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPEWVCYUMGOLFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C=CC(=C1)C=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethoxy-3-propylbenzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.